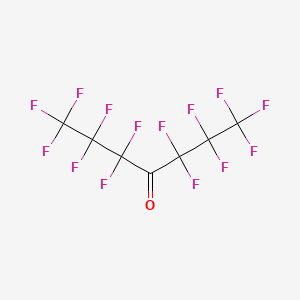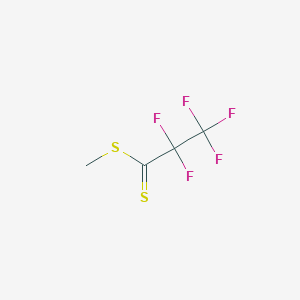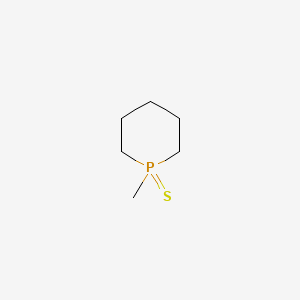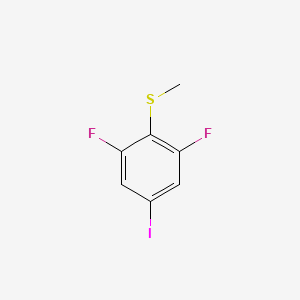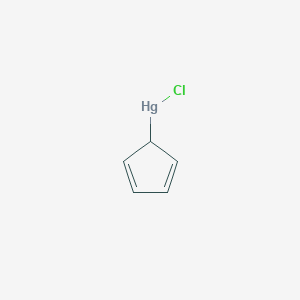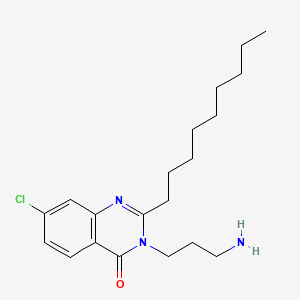![molecular formula C17H23NO3S2 B14761892 L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 1097-36-5](/img/structure/B14761892.png)
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is a compound that combines the amino acid L-Phenylalanine with a dithiolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of L-Phenylalanine with a dithiolane-containing reagent. One common method is the condensation reaction between L-Phenylalanine and 5-(1,2-dithiolan-3-yl)pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amides or thiol derivatives.
科学的研究の応用
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating protein function through disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antioxidant activity and neuroprotection.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- involves its ability to form disulfide bonds, which can modulate the activity of proteins and enzymes. The compound can interact with thiol groups in proteins, leading to changes in their structure and function. This interaction is particularly relevant in the context of redox biology, where the balance between reduced and oxidized thiols plays a critical role in cellular signaling and homeostasis.
類似化合物との比較
Similar Compounds
Lipoic Acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of lipoic acid, which also has significant biological activity.
N-Acetylcysteine: Contains a thiol group and is used as a mucolytic agent and antioxidant.
Uniqueness
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is unique due to its combination of an amino acid with a dithiolane ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other similar compounds may not.
特性
CAS番号 |
1097-36-5 |
|---|---|
分子式 |
C17H23NO3S2 |
分子量 |
353.5 g/mol |
IUPAC名 |
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23NO3S2/c19-16(9-5-4-8-14-10-11-22-23-14)18-15(17(20)21)12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
InChIキー |
VCFCZDWTUDMBJE-LOACHALJSA-N |
異性体SMILES |
C1CSSC1CCCCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CSSC1CCCCC(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


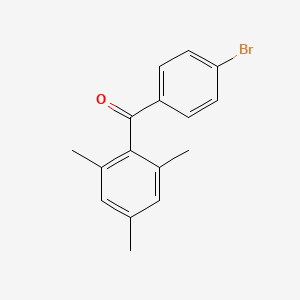
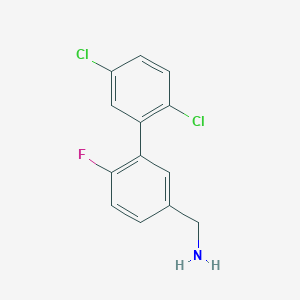
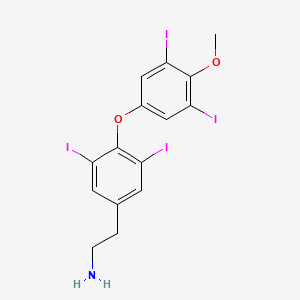



![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
